N-(4-bromophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
Description
The compound N-(4-bromophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a structurally complex molecule featuring a tricyclic core with sulfur and nitrogen heteroatoms, a propenyl substituent, and a bromophenylacetamide moiety. Its synthesis likely involves multi-step organic reactions, with crystallization and structural validation performed using tools like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2S2/c1-2-11-25-20(27)18-15-5-3-4-6-16(15)29-19(18)24-21(25)28-12-17(26)23-14-9-7-13(22)8-10-14/h2,7-10H,1,3-6,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLDVNOZDFFTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Br)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step reactions that incorporate various chemical precursors and reagents. The detailed synthetic route is critical for understanding how structural modifications can influence biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial activities. For instance, thiosemicarbazides related to bromophenyl derivatives have shown enhanced antibacterial effects compared to their chlorinated counterparts due to increased electron density on the hydrazinic end of the chain .
Antitumor Activity
Several studies have highlighted the potential of sulfur-containing compounds in cancer therapy. For example, compounds with thioether and thioamide functionalities have demonstrated selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration of this compound in oncological applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the bromophenyl group and the thioether linkage appears to enhance its interaction with biological targets, potentially increasing its potency against microbial and tumor cells.
Case Studies
- Antibacterial Efficacy : A study evaluated various thiosemicarbazides against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that modifications in the bromophenyl structure led to significant increases in antibacterial activity .
- Antitumor Screening : In vitro assays conducted on human cancer cell lines demonstrated that derivatives of similar sulfur-containing compounds exhibited cytotoxic effects, prompting further investigation into this compound for potential development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparison
Core Scaffold Comparison: The tricyclic sulfur-nitrogen framework is reminiscent of bioactive marine actinomycete-derived compounds, which often exhibit antimicrobial or cytotoxic properties. However, the propenyl group in this compound may enhance reactivity or binding specificity compared to simpler alkyl-substituted analogs .
Similar compounds from plant-derived biomolecules (e.g., alkaloids or thioacetamide derivatives) often target enzymatic pathways or protein interactions .
Synthetic Complexity: The compound’s intricate structure necessitates advanced synthetic strategies, akin to marine natural product synthesis (). LC/MS profiling, as used in marine actinomycete studies, would aid in characterizing its purity and stability .
Key Research Findings
- Crystallographic Robustness : The use of SHELXL ensures high-precision refinement, critical for resolving the stereochemical complexity of the tricyclic core .
- Bioactivity Hypotheses : The bromophenyl group may mimic tyrosine or histidine residues in enzyme active sites, a feature observed in kinase inhibitors or protease modulators .
- Stability Concerns : Thioacetamide derivatives are prone to oxidation; the sulfur atom in this compound’s core may require stabilization under physiological conditions .
Q & A
Q. What are the key synthetic routes for preparing N-(4-bromophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide, and what purification methods are recommended?
Answer: The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfanyl group incorporation. Key steps include:
- Step 1: Formation of the tricyclic core via cyclization under reflux with catalysts like Pd/C or acidic conditions .
- Step 2: Introduction of the sulfanyl-acetamide moiety via thiol-ene click chemistry or nucleophilic displacement .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating high-purity product .
Q. How can the structural integrity of this compound be confirmed after synthesis?
Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and stereochemistry, focusing on the tricyclic core and prop-2-en-1-yl group .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, particularly for the sulfanyl-acetamide linkage .
- X-ray Crystallography: For unambiguous determination of the spirocyclic framework and bond angles .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Answer: Analogous compounds (e.g., with bromophenyl or triazaspiro motifs) exhibit:
| Activity | Mechanism | Model System | Reference |
|---|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Staphylococcus aureus | |
| Anticancer | Induction of apoptosis | MCF-7 breast cancer cells | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Acute inflammation models |
These activities suggest potential pathways for initial screening of the target compound .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict transition states and energetics of cyclization and sulfanyl group incorporation .
- Reaction Path Search Algorithms: Implement tools like GRRM or AFIR to identify low-energy pathways and ideal solvents (e.g., DMF or THF) .
- Machine Learning (ML): Train models on analogous reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) and temperatures .
Q. How might researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardized Assays: Re-evaluate activity under controlled conditions (e.g., consistent cell lines, ATP-based viability assays) .
- Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects or pathway crosstalk .
- Comparative SAR Studies: Synthesize derivatives with systematic substitutions (e.g., replacing bromophenyl with fluorophenyl) to isolate structure-activity relationships .
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Quantify binding affinity () to enzymes like cyclooxygenase-2 (COX-2) .
- Cryo-Electron Microscopy (Cryo-EM): Visualize binding modes with receptors (e.g., G-protein-coupled receptors) at near-atomic resolution .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over µs timescales to assess stability and conformational changes .
Q. How can the compound’s stability under physiological conditions be evaluated?
Answer:
- In Vitro Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS .
- pH-Dependent Stability Tests: Use buffer systems (pH 1.2–7.4) to simulate gastrointestinal and plasma environments .
- Forced Degradation Studies: Expose to heat, light, or oxidants (e.g., H₂O₂) to identify degradation products .
Q. What strategies can enhance the compound’s bioavailability for in vivo studies?
Answer:
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to improve solubility and prolong half-life .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .
- Co-Crystallization: Optimize crystal packing with co-formers (e.g., succinic acid) to enhance dissolution rates .
Methodological Notes
- Ethical Reporting: Disclose all experimental parameters (e.g., solvent purity, assay protocols) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
